2-hydroxy-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide is a heterocyclic compound that features a quinoline core substituted with a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both quinoline and triazole moieties in its structure imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Triazole Ring: The triazole ring can be introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne.
Coupling of the Quinoline and Triazole Moieties: The final step involves coupling the quinoline core with the triazole ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Skraup synthesis and automated systems for the cycloaddition and coupling reactions to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives
Reduction: Formation of 2-hydroxyquinoline derivatives
Substitution: Formation of substituted triazole derivatives
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties due to the conjugated system of the quinoline and triazole rings.
Industrial Chemistry: It can be used as a precursor for the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide involves its interaction with various molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
DNA Intercalation: The quinoline ring can intercalate into DNA, disrupting its structure and function, which is a common mechanism for anticancer agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-1,2,4-Triazol-3-yl)pyridine: Similar in structure but lacks the quinoline core.
1-Hydroxy-N-(1H-1,2,4-triazol-3-yl)tetrazole-5-carboxamide: Contains a tetrazole ring instead of a quinoline ring.
Uniqueness
2-Hydroxy-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide is unique due to the combination of the quinoline and triazole moieties, which imparts a distinct set of chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these moieties.
Eigenschaften
Molekularformel |
C12H9N5O2 |
---|---|
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
2-oxo-N-(1H-1,2,4-triazol-5-yl)-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C12H9N5O2/c18-10-5-8(7-3-1-2-4-9(7)15-10)11(19)16-12-13-6-14-17-12/h1-6H,(H,15,18)(H2,13,14,16,17,19) |
InChI-Schlüssel |
UKCHBCUWBDCJCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=NC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.